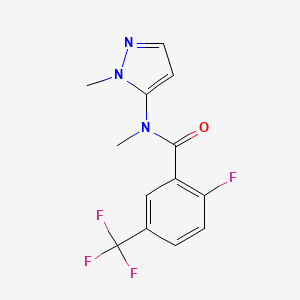![molecular formula C14H13N5O2 B7634173 [3-(1-Methyl-1,2,4-triazol-3-yl)phenyl] 1-methylpyrazole-4-carboxylate](/img/structure/B7634173.png)
[3-(1-Methyl-1,2,4-triazol-3-yl)phenyl] 1-methylpyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(1-Methyl-1,2,4-triazol-3-yl)phenyl] 1-methylpyrazole-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MTPC and has been synthesized using different methods.
作用機序
The mechanism of action of MTPC is not fully understood. However, it has been reported that MTPC can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. MTPC has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
MTPC has been shown to exhibit low toxicity in vitro and in vivo studies. In animal studies, MTPC has been shown to have no significant adverse effects on body weight, organ weight, or hematological parameters. However, further studies are needed to evaluate the long-term effects of MTPC on human health.
実験室実験の利点と制限
MTPC has several advantages for lab experiments, including its easy synthesis, high yield, and low toxicity. However, MTPC has some limitations, including its low solubility in water and its tendency to form aggregates in solution.
将来の方向性
There are several future directions for the study of MTPC. One direction is to evaluate the anticancer, antifungal, and antibacterial activities of MTPC in vivo using animal models. Another direction is to optimize the synthesis method of MTPC to improve its yield and purity. Additionally, the use of MTPC as a ligand for the synthesis of MOFs and as a fluorescent probe for the detection of metal ions can be further explored. Finally, the long-term effects of MTPC on human health need to be evaluated to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, MTPC is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTPC can be synthesized using different methods, and its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further studies are needed to fully understand the potential of MTPC in various fields.
合成法
MTPC can be synthesized using various methods, including the reaction of 1-methylpyrazole-4-carboxylic acid with 3-(1-methyl-1,2,4-triazol-3-yl)aniline in the presence of a coupling agent such as EDCI or DCC. Another method involves the reaction of 1-methylpyrazole-4-carboxylic acid with 3-(1-methyl-1,2,4-triazol-3-yl)benzaldehyde in the presence of a base such as triethylamine. These methods have been reported in the literature, and their yields and purity have been optimized.
科学的研究の応用
MTPC has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, MTPC has been evaluated for its anticancer, antifungal, and antibacterial activities. In material science, MTPC has been used as a ligand for the synthesis of metal-organic frameworks (MOFs). In analytical chemistry, MTPC has been used as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
[3-(1-methyl-1,2,4-triazol-3-yl)phenyl] 1-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-18-8-11(7-16-18)14(20)21-12-5-3-4-10(6-12)13-15-9-19(2)17-13/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHKAEGLUCPOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)OC2=CC=CC(=C2)C3=NN(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1-Methyl-1,2,4-triazol-3-yl)phenyl] 1-methylpyrazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B7634094.png)
![1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7634112.png)

![8-Chloro-4-[[1-(pyridin-3-ylmethyl)triazol-4-yl]methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7634124.png)
![3,5-Dimethyl-4-[(3-methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7634131.png)
![N-[2-[1-(3-fluorophenyl)pyrazol-3-yl]ethyl]cyclopentene-1-carboxamide](/img/structure/B7634140.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)-phenylmethyl]-2-fluoro-3-methylbenzamide](/img/structure/B7634144.png)
![1-(2-Methyloxolan-3-yl)-3-[1-(4-methylphenoxy)propan-2-yl]urea](/img/structure/B7634151.png)
![5-[2-Methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B7634156.png)
![N-[5-carbamoyl-2-(dimethylamino)phenyl]-2-fluoro-3-methylbenzamide](/img/structure/B7634169.png)

![N-tert-butyl-2-(cyclopropylmethyl)-4-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7634185.png)
![2-fluoro-3-methyl-N-[4-(oxolan-3-ylmethoxy)phenyl]benzamide](/img/structure/B7634191.png)
